molecular formula C16H15NO3 B5711301 2-(3,4-dimethylphenyl)-2-oxoethyl isonicotinate

2-(3,4-dimethylphenyl)-2-oxoethyl isonicotinate

Cat. No. B5711301
M. Wt: 269.29 g/mol
InChI Key: BMWLVSXAJMZDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethylphenyl)-2-oxoethyl isonicotinate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound belongs to the class of isonicotinic acid derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl isonicotinate is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells. It may also modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,4-dimethylphenyl)-2-oxoethyl isonicotinate can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for the growth and replication of microorganisms and cancer cells. Moreover, it can modulate the expression of genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3,4-dimethylphenyl)-2-oxoethyl isonicotinate in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It can be used to test the efficacy of new drugs in treating various infectious diseases. However, one of the limitations is its potential toxicity, which may affect the results of the experiments.

Future Directions

There are several future directions for the research on 2-(3,4-dimethylphenyl)-2-oxoethyl isonicotinate. One of the areas of interest is the development of new drugs based on this compound for the treatment of tuberculosis, cancer, and Alzheimer's disease. Moreover, further studies are needed to understand the exact mechanism of action and the potential side effects of this compound. Additionally, the synthesis of new derivatives of 2-(3,4-dimethylphenyl)-2-oxoethyl isonicotinate may lead to the discovery of more potent and selective drugs.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenyl)-2-oxoethyl isonicotinate involves the reaction of isonicotinic acid with 3,4-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain pure 2-(3,4-dimethylphenyl)-2-oxoethyl isonicotinate.

Scientific Research Applications

2-(3,4-dimethylphenyl)-2-oxoethyl isonicotinate has been extensively studied for its potential applications in drug development. It has been found to possess antimicrobial, antifungal, and anti-inflammatory properties. Moreover, it has shown promising results in the treatment of various diseases such as tuberculosis, cancer, and Alzheimer's disease.

properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-3-4-14(9-12(11)2)15(18)10-20-16(19)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWLVSXAJMZDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-2-oxoethyl pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.